(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate is a complex organic molecule featuring multiple functional groups, including a bromine atom, a benzodioxin ring, a benzofuran ring, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: This step involves the bromination of a suitable precursor to introduce the bromine atom at the desired position.
Formation of the Benzofuran Ring: This step involves the cyclization of an appropriate precursor to form the benzofuran ring.
Coupling Reaction: The benzodioxin and benzofuran intermediates are coupled under specific conditions to form the desired compound.
Esterification: The final step involves the esterification of the intermediate with 4-fluorobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.
Substitution: The bromine atom and other functional groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific molecular targets, making it a promising candidate for drug development.
Industry
In industry, the compound may be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects. The exact molecular pathways involved depend on the specific biological context and the targets of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
- (2Z)-2-[(6-iodo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate
- (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate
Uniqueness
The uniqueness of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate lies in its specific combination of functional groups and its potential applications. The presence of both bromine and fluorine atoms, along with the benzodioxin and benzofuran rings, imparts unique chemical and biological properties to the compound, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H14BrFO6 |
---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C24H14BrFO6/c25-16-7-14(23-15(8-16)11-29-12-30-23)9-21-22(27)19-6-5-18(10-20(19)32-21)31-24(28)13-1-3-17(26)4-2-13/h1-10H,11-12H2/b21-9- |
InChI Key |
WLAFVOWAMRULPS-NKVSQWTQSA-N |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F)OCO1 |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F)OCO1 |
Origin of Product |
United States |
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